

In-Depth Technical Guide: CC-401, a Pan-JNK Inhibitor

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Compound of Interest

Compound Name: Cc-401

Cat. No.: B1310489

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **CC-401**, a potent, second-generation, ATP-competitive c-Jun N-terminal kinase (JNK) inhibitor. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols to support its application in preclinical research.

Compound Identification and Chemical Properties

CC-401 is an anthrapyrazolone derivative that acts as a selective inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).^[1] It is available as a free base and in various salt forms, each with distinct chemical identifiers.

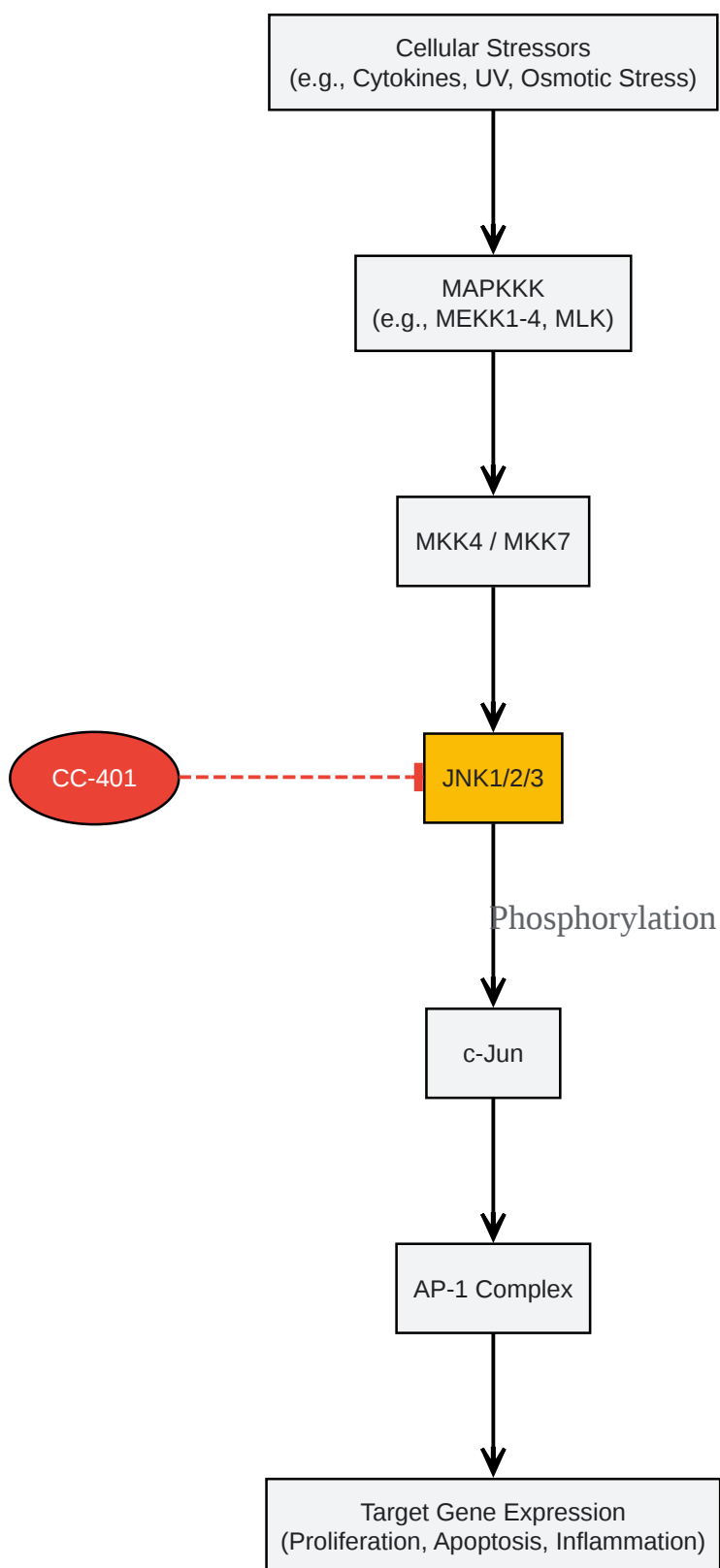
Table 1: Chemical and Physical Properties of **CC-401** and its Salt Forms

Property	CC-401 (Free Base)	CC-401 Hydrochloride	CC-401 Dihydrochloride
CAS Number	395104-30-0	1438391-30-0	2250025-96-6
Molecular Formula	C ₂₂ H ₂₄ N ₆ O	C ₂₂ H ₂₅ ClN ₆ O	C ₂₂ H ₂₄ N ₆ O·2HCl
Molecular Weight	388.47 g/mol [2]	424.93 g/mol	461.39 g/mol
Purity	---	>98%	≥98%
Solubility	Soluble in DMSO and EtOH[2]	---	Soluble to 100 mM in water and DMSO
Storage	---	---	Store at -20°C

Mechanism of Action and Signaling Pathway

CC-401 functions as an ATP-competitive inhibitor of JNKs.[3] By binding to the ATP-binding site of the active, phosphorylated form of JNK, **CC-401** prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][4] This inhibition of c-Jun phosphorylation leads to a decrease in the activity of the activator protein-1 (AP-1) transcription factor, which in turn modulates the expression of genes involved in cellular proliferation, apoptosis, and inflammation.[3][5]

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stressors, including inflammatory cytokines, osmotic stress, and UV radiation.[6][7][8] The canonical JNK pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK or MEKK) activates a MAP kinase kinase (MAPKK or MKK), which in turn phosphorylates and activates JNK.



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JNK Signaling Pathway and **CC-401** Inhibition

Pharmacological Data

CC-401 exhibits high affinity for all three JNK isoforms and demonstrates significant selectivity over other related kinases.

Table 2: In Vitro Activity and Selectivity of **CC-401**

Parameter	Value	Notes
Ki (JNK1/2/3)	25 - 50 nM[1]	High affinity for all JNK isoforms.
Selectivity	>40-fold vs. p38, ERK, IKK2, PKC, Lck, ZAP70[1]	Demonstrates high selectivity for JNK over other kinases.
Effective In Vitro Concentration	1 - 5 μ M[1]	Provides specific JNK inhibition in cell-based assays.

Experimental Protocols

The following section outlines a detailed methodology for a key in vitro experiment to assess the efficacy of **CC-401** in inhibiting the JNK signaling pathway.

In Vitro Inhibition of c-Jun Phosphorylation in a Cell-Based Assay

This protocol describes the use of Western blotting to measure the inhibition of sorbitol-induced c-Jun phosphorylation by **CC-401** in the human proximal tubular epithelial cell line, HK-2.[4]

Materials:

- HK-2 human proximal tubular epithelial cells
- DMEM/F12 media supplemented with 10% FCS, 10 ng/mL EGF, and 10 μ g/mL bovine pituitary extract
- **CC-401** (dissolved in a suitable solvent, e.g., DMSO)

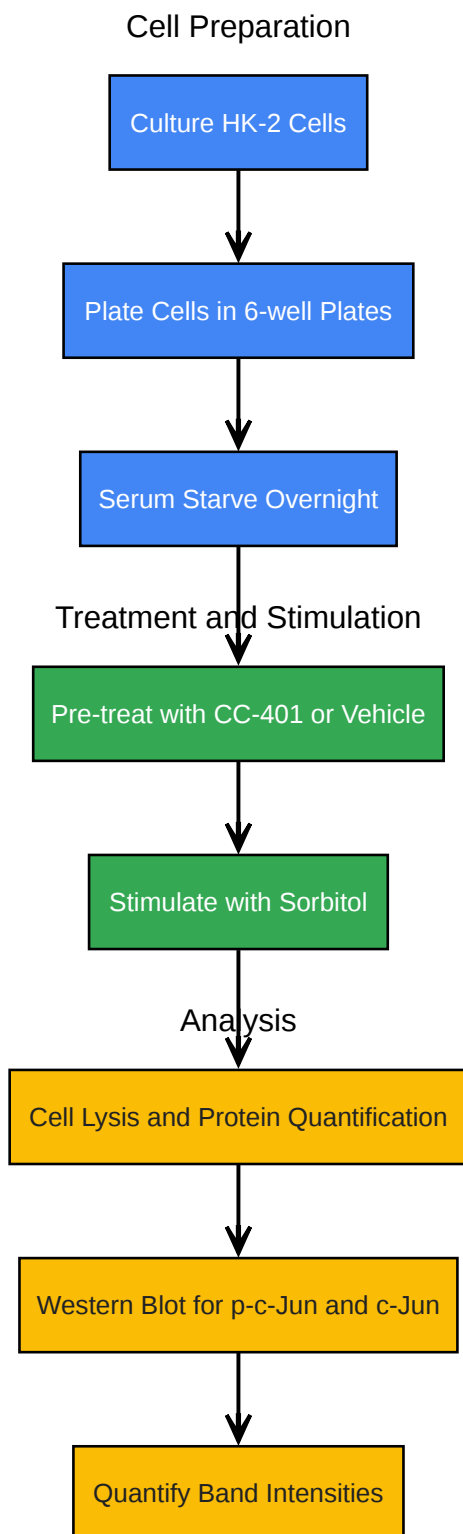
- Sorbitol
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti- β -actin
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Western blotting imaging system

Procedure:

- Cell Culture and Plating:
 - Culture HK-2 cells in DMEM/F12 media in a humidified incubator at 37°C with 5% CO₂.
 - Seed cells into 6-well plates and allow them to adhere and grow to near confluence.
- Serum Starvation and Treatment:
 - The day before the experiment, replace the growth medium with serum-free or low-serum (e.g., 0.5% FCS) medium and incubate overnight.
 - Pre-treat the cells with varying concentrations of **CC-401** (e.g., 0.1, 1, 5, 10 μ M) or vehicle control for 1-2 hours.
- Stimulation:

- Induce JNK pathway activation by adding sorbitol to a final concentration of 300-400 mM to the cell culture medium.
- Incubate for 30-60 minutes.
- Cell Lysis and Protein Quantification:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells with lysis buffer and collect the cell lysates.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-c-Jun and total c-Jun overnight at 4°C. A loading control antibody (e.g., β -actin) should also be used.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
 - Detect the protein bands using an ECL substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for phospho-c-Jun and total c-Jun.
 - Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of phosphorylation.

- Compare the levels of c-Jun phosphorylation in **CC-401**-treated cells to the vehicle-treated control to assess the inhibitory effect of the compound.



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Workflow for In Vitro Inhibition Assay

In Vivo Applications

CC-401 has been evaluated in various animal models, demonstrating its potential in preclinical studies of diseases where JNK signaling is implicated, such as cancer and renal disease.[9]

Table 3: Representative In Vivo Dosing Regimens for **CC-401**

Animal Model	Dosing Regimen	Application	Reference
Rat	25 mg/kg, intraperitoneal injection, every 3 days	Renal fibrosis model	[4]
Mouse	25 mg/kg, intraperitoneal injection, every 3 days	Colon cancer xenograft model	[4]

Conclusion

CC-401 is a valuable research tool for investigating the role of the JNK signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. This guide provides essential technical information to aid researchers in the effective design and execution of experiments utilizing this inhibitor. It is important to note that a Phase I clinical trial of **CC-401** for acute myeloid leukemia was discontinued, and the compound has not been pursued further in clinical settings for this indication.[9][10]

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